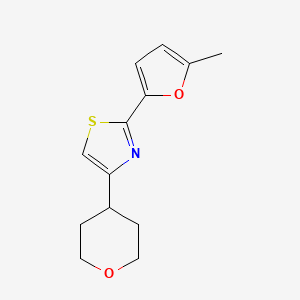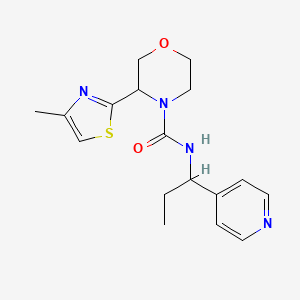
2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it a promising candidate for use in drug discovery and development, as well as in other areas of research.
Wirkmechanismus
The mechanism of action of 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are known to play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer, anti-inflammatory, and antioxidant properties, 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole has also been found to have other biochemical and physiological effects. For example, it has been shown to have antifungal activity against certain fungal strains, as well as antibacterial activity against certain bacterial strains. It has also been found to have neuroprotective effects, which could make it a useful candidate for the treatment of various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole in lab experiments is its unique chemical structure and properties, which make it a promising candidate for use in drug discovery and development, as well as in other areas of research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole. Some possible areas of research include further studies on its mechanism of action, as well as its potential applications in the treatment of various diseases. Other areas of research could focus on the development of new synthesis methods for this compound, as well as the development of new derivatives with improved properties and activity. Overall, the unique properties and potential applications of 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole make it an exciting area of research with many promising future directions.
Synthesemethoden
The synthesis of 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole is typically carried out using a variety of methods, including the reaction of 2-(5-Methylfuran-2-yl)thiosemicarbazide with 4-bromo-1-butanol in the presence of potassium carbonate, followed by the reaction of the resulting product with Lawesson's reagent. Other methods include the reaction of 2-(5-Methylfuran-2-yl)thiosemicarbazide with 4-chlorobutyric acid in the presence of sodium hydroxide, followed by the reaction of the resulting product with Lawesson's reagent.
Wissenschaftliche Forschungsanwendungen
2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole has been found to have potential applications in various fields of scientific research. In drug discovery and development, this compound has been shown to exhibit promising activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, which could make it a useful candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
2-(5-methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-9-2-3-12(16-9)13-14-11(8-17-13)10-4-6-15-7-5-10/h2-3,8,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAZJWKSNBCFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=CS2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]hept-6-yn-1-one](/img/structure/B7633182.png)
![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]cycloheptene-1-carboxamide](/img/structure/B7633183.png)
![1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633190.png)
![1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(1-prop-2-enylpiperidin-4-yl)urea](/img/structure/B7633191.png)
![5-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B7633199.png)


![1,1,1-Trifluoro-3-[1-(1-morpholin-4-ylcyclopentyl)ethylamino]propan-2-ol](/img/structure/B7633222.png)

![4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine](/img/structure/B7633242.png)
![N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide](/img/structure/B7633243.png)

![2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7633263.png)
![3-[(dimethylamino)methyl]-N-[1-(4-propan-2-ylsulfanylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633268.png)